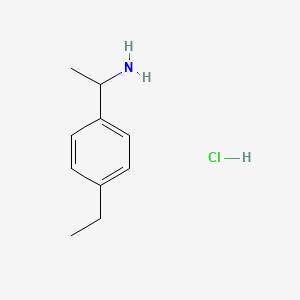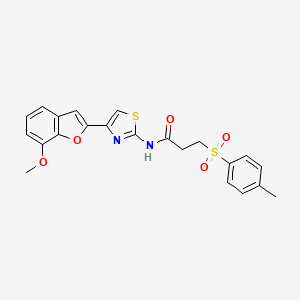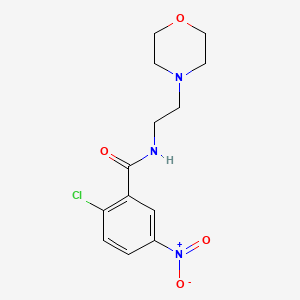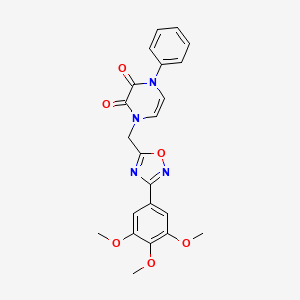
2-Cyclopropyl-1-phenylethanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropyl-1-phenylethanamine is a compound with the CAS Number: 681509-99-9 . It has a molecular weight of 161.25 and is a liquid at room temperature .
Synthesis Analysis
While specific synthesis methods for 2-Cyclopropyl-1-phenylethanamine hydrochloride were not found, related compounds such as 1-phenylethylamine (α-PEA) have been synthesized using various methods . For example, α-PEA was used as a chiral auxiliary in the diastereoselective synthesis of medicinal substances and natural products .Molecular Structure Analysis
The InChI code for 2-Cyclopropyl-1-phenylethanamine is 1S/C11H15N/c12-11(8-9-6-7-9)10-4-2-1-3-5-10/h1-5,9,11H,6-8,12H2 . This indicates that the compound contains 11 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom .Physical And Chemical Properties Analysis
2-Cyclopropyl-1-phenylethanamine is a liquid at room temperature . It has a molecular weight of 161.25 . More specific physical and chemical properties such as melting point, boiling point, and density were not found.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The synthesis of cyclopropyl amines, like 2-Cyclopropyl-1-phenylethanamine hydrochloride, can be achieved through the reaction of enamines with Et3Al and CH2I2, providing high yields. This method offers an advantage over traditional cyclopropanation reagents (Kadikova et al., 2015).
- Titanium(IV)-mediated cyclopropanation reactions are used to synthesize substituted 2-phenylcyclopropylamines, including analogues of neurotransmitters like histamine and tryptamine (Faler & Joullié, 2007).
Application in Medicinal Chemistry
- Cyclopropanes, including 2-Cyclopropyl-1-phenylethanamine hydrochloride, are important design elements in medicinal chemistry due to their unique spatial and electronic features. They are commonly incorporated into drug compounds (Chawner et al., 2017).
- 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives, similar in structure to 2-Cyclopropyl-1-phenylethanamine hydrochloride, have been synthesized and evaluated as potential antidepressants (Bonnaud et al., 1987).
- The direct N-cyclopropylation of cyclic amides and azoles using a cyclopropylbismuth reagent has been developed, showcasing the utility of the cyclopropyl group in the synthesis of nitrogenated compounds important in the pharmaceutical industry (Gagnon et al., 2007).
Biochemical and Pharmacological Aspects
- The cyclopropyl ring, a feature in compounds like 2-Cyclopropyl-1-phenylethanamine hydrochloride, contributes significantly to the properties of drugs, enhancing potency and reducing off-target effects. Its unique structural attributes facilitate overcoming various challenges in drug discovery (Talele, 2016).
- Carzelesin, a prodrug cyclopropylpyrroloindole analogue, demonstrates the application of cyclopropyl groups in cancer research. Its mechanism involves DNA minor-groove binding and sequence-selective adduct formation, showcasing the potential of cyclopropyl-containing compounds in therapeutic contexts (Li et al., 1992).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 2-Cyclopropyl-1-phenylethanamine hydrochloride were not found, research into related compounds such as 1-phenylethylamine (α-PEA) continues to be active . New developments in the synthesis, resolution, and synthetic applications of chiral 1-phenylethylamine (α-PEA) have been reviewed, and over eighty new original papers have supplemented the previous works .
Wirkmechanismus
Target of Action
It is structurally similar to phenethylamine , which is known to interact with primary amine oxidase and trypsin-1 and trypsin-2 in humans . These enzymes play crucial roles in various biological processes, including metabolism and digestion.
Mode of Action
Based on its structural similarity to 1,2-cyclopropyl carbohydrates, it might inhibit target enzymes through an enzymatic cyclopropane ring opening reaction, leading to the formation of a covalent bond with the target enzyme .
Biochemical Pathways
Cyclopropane-containing compounds have been found to display bioactivity in various cellular pathways, including those involved in metabolism and apoptosis .
Pharmacokinetics
Pharmacokinetics studies are crucial for understanding drug disposition in the body, including the time-course of drug concentrations in biofluids and cell/tissue/organ samples .
Result of Action
Based on its structural similarity to 1,2-cyclopropyl carbohydrates, it might display bioactivity in both cancer cell lines and yeast, potentially inhibiting target enzymes and affecting various cellular pathways .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can significantly impact the action and stability of many drugs .
Eigenschaften
IUPAC Name |
2-cyclopropyl-1-phenylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c12-11(8-9-6-7-9)10-4-2-1-3-5-10;/h1-5,9,11H,6-8,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZIVFVIDUOYDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(C2=CC=CC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-1-phenylethanamine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-Cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2470852.png)

![2-Cyano-N-[[(2S,3S)-4-ethyl-3-(2-methylpyrazol-3-yl)morpholin-2-yl]methyl]pyridine-4-carboxamide](/img/structure/B2470856.png)



![3-(4-bromophenyl)-9-(2-fluorobenzyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2470862.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2470864.png)

![2-(2-Azepan-1-yl-2-oxo-ethyl)-benzo[de]isoquinoline-1,3-dione](/img/structure/B2470867.png)


![2-Chloro-N-[(2-cyclopropyloxolan-2-yl)methyl]acetamide](/img/structure/B2470873.png)